Cas no 1261978-12-4 (2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid)

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is a specialized organic compound featuring a chloro-substituted isonicotinic acid core linked to a piperidinylsulfonylphenyl moiety. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting sulfonamide-related pathways. The presence of both sulfonamide and carboxylic acid functional groups enhances its versatility in medicinal chemistry applications, such as enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise derivatization, making it valuable for structure-activity relationship studies. The compound’s purity and stability under standard conditions ensure reliable performance in research and development settings.
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid structure
1261978-12-4 structure
Product name:2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid
CAS No:1261978-12-4
MF:C17H17N2O4SCl
Molecular Weight:380.846
MDL:MFCD18318801
CID:2767206
PubChem ID:53224749

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-5-[4-(PIPERIDIN-1-YLSULFONYL)PHENYL]ISONICOTINIC ACID
    • 1261978-12-4
    • 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid
    • DTXSID90688497
    • 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%
    • MFCD18318801
    • 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid
    • MDL: MFCD18318801
    • インチ: InChI=1S/C17H17ClN2O4S/c18-16-10-14(17(21)22)15(11-19-16)12-4-6-13(7-5-12)25(23,24)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,21,22)
    • InChIKey: YMDBDSYXBUIXSB-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 380.0597559Da
  • 同位素质量: 380.0597559Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 566
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96Ų
  • XLogP3: 3

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB325662-5g
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%; .
1261978-12-4 95%
5g
€1159.00 2024-04-20
abcr
AB325662-5 g
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid; 95%
1261978-12-4
5g
€1,159.00 2022-03-03

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid 関連文献

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acidに関する追加情報

Introduction to 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic Acid (CAS No. 1261978-12-4) in Modern Chemical and Pharmaceutical Research

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, identified by its CAS number 1261978-12-4, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic derivative has garnered attention due to its structural complexity and potential biological activity, making it a subject of extensive research in medicinal chemistry. The compound’s unique framework, featuring a chlorinated isonicotinic acid core conjugated with a piperidine-1-ylsulfonylphenyl moiety, positions it as a versatile scaffold for drug discovery and development.

The 2-chloro substituent at the 2-position of the isonicotinic acid ring introduces electrophilic characteristics, enhancing its reactivity in various synthetic pathways. This feature is particularly valuable in medicinal chemistry, where functional group transformations are pivotal for optimizing pharmacokinetic properties. Additionally, the presence of the 5-[4-(piperidin-1-ylsulfonyl)phenyl] group contributes to the compound’s molecular diversity, enabling interactions with biological targets through multiple binding mechanisms. Such structural attributes make this compound a promising candidate for further exploration in therapeutic applications.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward heterocyclic compounds due to their demonstrated efficacy in modulating biological pathways. The isonicotinic acid scaffold, analogous to that found in well-known drugs like thiamine mononucleotide (TMN) and nicotinamide riboside (NR), has been extensively studied for its potential in treating metabolic disorders and neurodegenerative diseases. The incorporation of a piperidin-1-ylsulfonyl moiety into the isonicotinic acid derivative introduces additional pharmacophoric elements that could enhance binding affinity and selectivity toward target enzymes or receptors.

Current research highlights the role of sulfonyl groups in improving drug potency and metabolic stability. The sulfonyl-piperidine component of this compound may contribute to its bioavailability and resistance to enzymatic degradation, key factors in drug design. Furthermore, computational modeling studies have suggested that such derivatives could exhibit inhibitory activity against enzymes involved in inflammation and oxidative stress, areas of significant therapeutic interest. These findings underscore the potential of 2-chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid as a lead compound for novel therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also demonstrate the versatility of modern chemical techniques in constructing biologically relevant molecules.

From a biological perspective, the structural features of 2-chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid suggest potential applications in treating various diseases. Preliminary in vitro studies have indicated that derivatives with similar scaffolds may inhibit key enzymes associated with cancer progression and inflammation. For instance, modifications to the chloro-substituted isonicotinic acid core have shown promise in disrupting oncogenic signaling pathways by competing with natural substrates or modulating enzyme conformational states. Such mechanisms are critical for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel bioactive compounds like this one. By leveraging machine learning algorithms to predict binding affinities and pharmacokinetic properties, researchers can rapidly identify promising candidates for further validation. This approach not only saves time but also allows for more rational drug design by prioritizing compounds based on their predicted biological activity rather than empirical testing alone.

Future directions in research may focus on exploring analogs of 2-chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid to optimize their pharmacological profiles. Structural modifications could include altering the substitution patterns on the aromatic rings or introducing additional functional groups to enhance solubility or target specificity. Additionally, investigating the compound’s interaction with cellular components through cryo-electron microscopy or X-ray crystallography could provide insights into its mechanism of action at an atomic level.

The growing emphasis on precision medicine has also influenced the development of personalized therapeutic strategies based on individual genetic profiles. Compounds like this one may serve as starting points for designing treatments tailored to specific patient populations by leveraging genetic data to predict drug responses accurately. This personalized approach aligns with broader trends in healthcare aimed at improving patient outcomes through targeted interventions.

In conclusion,2-chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid (CAS No. 1261978-12-4) represents a compelling example of how structural innovation can drive advancements in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a valuable tool for developing novel therapeutics targeting critical biological pathways involved in human health and disease. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly play an important role in shaping future treatments across multiple therapeutic areas.

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